molecular formula C8H7N3O B3268829 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 49753-74-4

5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B3268829
CAS RN: 49753-74-4
M. Wt: 161.16 g/mol
InChI Key: KNEFGGDABLWQSW-UHFFFAOYSA-N
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Description

5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 . It is a solid substance that is stored in a refrigerator .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of interest in recent years due to their wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde can be represented by the InChI code: 1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2 .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and can be influenced by various factors. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

It is stored in a refrigerator and shipped at room temperature .

Safety and Hazards

The safety information available indicates that 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde is associated with some hazards. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

5-aminoimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFGGDABLWQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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